
Bromoacetyl chloride
Overview
Description
Bromoacetyl chloride is an organic compound with the molecular formula C₂H₂BrClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetyl chloride can be synthesized through the bromination of acetyl chloride. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the direct bromination of acetyl chloride using bromine. The process is optimized to achieve high yields and purity of the product. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and to facilitate large-scale production .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Bromoacetyl chloride undergoes rapid hydrolysis in the presence of water to yield bromoacetic acid and hydrochloric acid. This reaction is highly exothermic and typically performed under controlled conditions .
Reaction:
Conditions:
Key Data:
Aminolysis to Form Amides
This compound reacts with primary and secondary amines to produce substituted bromoacetamides, a key step in pharmaceutical intermediates .
Reaction with Morpholine :
Conditions:
-
Solvent: Dichloromethane (DCM).
-
Base: Triethylamine (Et₃N).
Experimental Example:
Amine | Product | Yield | Conditions |
---|---|---|---|
4-(3-Aminobenzoyl)morpholine | Bromoacetamide derivative | 19% | DCM, −25°C → RT, 4 hours |
Esterification with Alcohols
Alcohols react with this compound to form bromoacetate esters, often catalyzed by bases like pyridine .
Reaction with Methanol :
Conditions:
Friedel-Crafts Acylation
This compound acts as an acylating agent in electrophilic aromatic substitution, forming bromoarylketones.
Example with Methyl Salicylate :
Conditions:
Grignard Reagent Reactions
This compound reacts with Grignard reagents to form tertiary alcohols or ketones, depending on stoichiometry .
Reaction with Methylmagnesium Bromide:
Mechanism:
-
Nucleophilic attack by Grignard reagent at the carbonyl carbon.
Photochemical Decomposition
Under UV irradiation (234–235 nm), this compound undergoes competitive C–Br and C–Cl bond fission.
Key Findings :
Scientific Research Applications
Synthesis Applications
Bromoacetyl chloride serves as a versatile reagent in various synthetic pathways:
- Synthesis of α,α-Disubstituted Thioisomünchnones : This compound has been utilized in the synthesis of α,α-disubstituted thioisomünchnones, which are valuable intermediates in organic synthesis and pharmaceuticals .
- Preparation of 1,3-Dibromoacetone : It is also used in the preparation of 1,3-dibromoacetone, a compound with potential applications in organic synthesis and material science .
- Total Synthesis of Alkaloids : this compound has found applications in the total synthesis of various alkaloids. For example, it has been used to react with crude products from other reactions to yield complex alkaloid structures efficiently .
- Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of six-membered rings which are crucial in the synthesis of many natural products .
Case Study 1: Synthesis of Thioisomünchnones
In a recent study, this compound was employed to synthesize α,α-disubstituted thioisomünchnones. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in generating complex sulfur-containing compounds that exhibit biological activity.
Case Study 2: Alkaloid Synthesis
Another application involved using this compound in the total synthesis of specific alkaloids. The compound was reacted with various substrates under controlled conditions to yield target alkaloids with significant pharmacological properties. This exemplifies its role as a critical building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of bromoacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. The molecular targets include functional groups containing nucleophilic atoms like nitrogen, oxygen, and sulfur. The pathways involved in these reactions typically follow a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of this compound, leading to the displacement of the bromine atom .
Comparison with Similar Compounds
Chloroacetyl chloride (C₂H₂Cl₂O): Similar in structure but contains a chlorine atom instead of a bromine atom.
Bromoacetyl bromide (C₂H₂Br₂O): Contains two bromine atoms instead of one.
3-Bromopropionyl chloride (C₃H₄BrClO): Contains an additional carbon atom in the chain.
Comparison:
Reactivity: Bromoacetyl chloride is more reactive than chloroacetyl chloride due to the presence of the bromine atom, which is a better leaving group.
Selectivity: this compound offers higher selectivity in nucleophilic substitution reactions compared to bromoacetyl bromide, which can lead to multiple substitution products.
Applications: While all these compounds are used in organic synthesis, this compound is preferred for specific applications requiring high reactivity and selectivity
Biological Activity
Bromoacetyl chloride (BAC) is a chemical compound with the formula C₂H₂BrClO, known for its diverse applications in organic synthesis and its significant biological activity. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects.
This compound is a reactive acyl halide that can undergo various chemical reactions, including acylation and substitution. Its biological activity is largely attributed to its ability to interact with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity underpins its use in synthesizing biologically active compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various pathogenic bacteria and fungi. The presence of halogen atoms, such as bromine and chlorine, enhances the antibacterial activity by increasing the electronegativity of the molecules involved.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | |
N-bromoacetyl-derivatized peptide | Escherichia coli | 18 | |
N-(4-Methoxyphenyl)-bromoacetamide | Candida albicans | 20 |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Research indicates that compounds modified with bromoacetyl groups can inhibit cancer cell proliferation. For example, studies on various derivatives showed cytotoxic effects against human cancer cell lines such as HBL-100 and HT-29.
Case Study: Anticancer Activity of Bromoacetyl Derivatives
A study evaluated the anticancer efficacy of several bromoacetyl derivatives against different cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity at submicromolar concentrations.
- Cell Lines Tested : HBL-100 (breast cancer), HT-29 (colon cancer)
- Findings : Some derivatives showed comparable activity to standard anticancer drugs like Methotrexate.
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : BAC derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.
Q & A
Q. How can bromoacetyl chloride be safely handled and stored in laboratory settings?
Basic
this compound is corrosive and moisture-sensitive. Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact . Store in a cool, dry, well-ventilated area, away from water or alcohols. Containers should be tightly sealed and labeled according to UN3261 (Corrosive Solid, Acidic, Organic) . Always work in a fume hood, and neutralize spills with inert absorbents like sand.
Q. What methodologies ensure high-purity synthesis of this compound?
Basic
this compound is typically synthesized via bromination of acetyl chloride using HBr or PBr₃ under anhydrous conditions. Purity is confirmed by gas chromatography (GC) or NMR (e.g., ¹H NMR: δ 3.8–4.2 ppm for CH₂Br). Ensure reaction completion by monitoring bromide ion formation via ion-selective electrodes. Purify via fractional distillation under inert gas (bp ~120–125°C) .
Q. How does this compound’s reactivity compare to chloroacetyl chloride in nucleophilic substitutions?
Advanced
this compound exhibits higher electrophilicity than chloroacetyl derivatives due to the weaker C-Br bond (bond energy ~276 kJ/mol vs. C-Cl ~339 kJ/mol), favoring faster nucleophilic acyl substitutions. Kinetic studies show 2–3× higher reaction rates with amines or alcohols, but side reactions (e.g., hydrolysis) require strict moisture control. Computational DFT analyses (B3LYP/6-31G*) corroborate lower activation barriers for Br vs. Cl .
Q. What analytical techniques are optimal for characterizing this compound and its derivatives?
Basic
Use FTIR (C=O stretch ~1800 cm⁻¹, C-Br ~650 cm⁻¹) and ¹³C NMR (carbonyl C ~165–170 ppm) for structural confirmation. LC-MS or GC-MS identifies degradation products (e.g., bromoacetic acid from hydrolysis). Quantify residual Br⁻ ions via ion chromatography .
Q. How to design experiments studying this compound’s photodissociation dynamics?
Advanced
Time-resolved X-ray scattering or ultrafast laser spectroscopy (e.g., femtosecond pump-probe) can track bond cleavage. For gas-phase studies, use supersonic jet cooling to isolate intermediates. Theoretical modeling (e.g., nonadiabatic trajectory simulations) helps interpret pathways, such as Br vs. Cl dissociation under UV irradiation .
Q. What are common pitfalls in multi-step syntheses using this compound, and how are they resolved?
Advanced
Competing hydrolysis or over-alkylation can reduce yields. Mitigate by:
- Using anhydrous solvents (e.g., CHCl₃) and inert atmospheres.
- Adding stoichiometric bases (e.g., CaCO₃) to neutralize HCl byproducts .
- Employing low temperatures (0–5°C) to slow side reactions. Post-reaction quenching with NaHCO₃ minimizes degradation.
Q. How to resolve discrepancies in dielectric constant data for this compound during solvent selection?
Advanced
Reported dielectric constants (ε) vary due to impurities or measurement conditions. For precise values, use impedance analyzers at controlled temperatures (e.g., ε = 12.6 at 20°C). Cross-reference with computational COSMO-RS models to predict solvent compatibility. Pre-purify via molecular sieves to eliminate moisture-induced errors .
Q. What computational methods model this compound’s reaction pathways effectively?
Advanced
DFT (e.g., M06-2X/def2-TZVP) calculates transition states for acyl substitutions. MD simulations (AMBER) predict solvation effects in polar aprotic solvents. QM/MM hybrid methods are ideal for enzyme-catalyzed reactions (e.g., bromoacetylation of proteins) .
Q. How to address yield inconsistencies in scaled-up this compound reactions?
Advanced
Scale-up challenges arise from heat transfer inefficiencies and mixing limitations. Use flow chemistry (microreactors) for better temperature control. Optimize stoichiometry via Design of Experiments (DoE) and monitor reaction progress in real-time with inline IR spectroscopy .
Q. What regulatory protocols govern this compound transport for international collaborations?
Basic
Classify under UN3261 (Packing Group II). Include safety data sheets (SDS) with hazard codes H314 (skin corrosion) and H335 (respiratory irritation). For air transport, follow IATA DGR 4.3; for maritime, comply with IMDG Code §3.3 .
Properties
IUPAC Name |
2-bromoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRZLUNWVNNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176636 | |
Record name | Bromoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22118-09-8 | |
Record name | Bromoacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoacetyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |
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Retrosynthesis Analysis
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